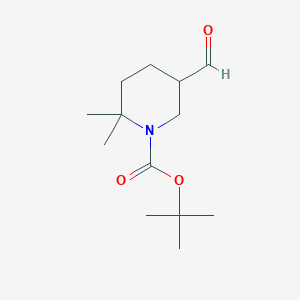
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 It is a piperidine derivative, characterized by the presence of a formyl group at the 5-position and a tert-butyl ester at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at low temperatures (around -78°C) . This reaction yields the desired formylated product with high selectivity.
Industrial Production Methods
While specific industrial production methods for tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Tert-butyl 5-carboxy-2,2-dimethylpiperidine-1-carboxylate.
Reduction: Tert-butyl 5-hydroxymethyl-2,2-dimethylpiperidine-1-carboxylate.
Substitution: Various imine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate: Similar structure but with different substitution pattern.
Tert-butyl 2-(aminomethyl)-5,5-dimethylpiperidine-1-carboxylate: Contains an aminomethyl group instead of a formyl group.
Tert-butyl 2,2-dimethylpiperazine-1-carboxylate: A piperazine derivative with similar steric properties.
Uniqueness
Tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 5-formyl-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-10(9-15)6-7-13(14,4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
GPONZEYPJDZZSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CN1C(=O)OC(C)(C)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















